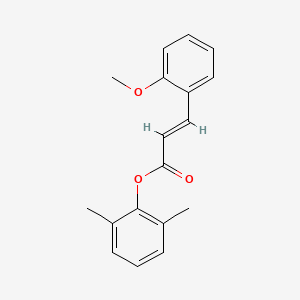

2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate

Description

2,6-Dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated (E)-configured propenoate backbone. The ester group is substituted with a 2,6-dimethylphenyl moiety, while the β-carbon is linked to a 2-methoxyphenyl group. The compound’s conjugated system allows for extended π-orbital interactions, which may enhance stability and influence photophysical behavior .

Properties

IUPAC Name |

(2,6-dimethylphenyl) (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-7-6-8-14(2)18(13)21-17(19)12-11-15-9-4-5-10-16(15)20-3/h4-12H,1-3H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRMDINPBOKBRF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-methoxyphenyl)acrylic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (E)-2,6-Dimethylphenyl 3-(2-methoxyphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

- Oxidation of the methoxy group yields 2,6-dimethylphenyl 3-(2-formylphenyl)acrylate.

- Reduction of the acrylate moiety yields 2,6-dimethylphenyl 3-(2-methoxyphenyl)propanoate.

- Nitration yields 2,6-dimethylphenyl 3-(2-methoxy-4-nitrophenyl)acrylate .

Scientific Research Applications

(E)-2,6-Dimethylphenyl 3-(2-methoxyphenyl)acrylate has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers with specific properties.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of α,β-unsaturated esters with aromatic substituents. Below is a detailed comparison with analogs identified in the literature:

Substituent Variations in the Aromatic Moieties

- (2,6-Dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate (CAS: 853407-26-8): Structural Difference: The 2-methoxyphenyl group is replaced with a furan-2-yl ring. The lack of methoxy substituents reduces steric hindrance but may decrease electron-donating effects .

- [2-(4-Fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate (CAS: 325693-97-8): Structural Difference: Features a fluorophenyl-ketone group instead of the 2,6-dimethylphenoxy ester. The ketone group introduces polarity, affecting crystallinity and intermolecular interactions .

Piperazine-Based Analogs (HBK Series)

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but incorporate piperazine cores. Key differences include:

- Backbone: HBK compounds are piperazine derivatives with ethoxyethyl or propyl linkers, unlike the propenoate ester in the target compound.

- Functionality : The piperazine moiety introduces basic nitrogen atoms, enabling salt formation (e.g., hydrochlorides) and enhancing water solubility. This contrasts with the neutral ester functionality of the target compound .

Research Findings and Functional Implications

Crystallographic Behavior

The 2-methoxyphenyl group likely participates in C–H···O or π–π stacking interactions, as observed in related systems .

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | Aromatic Substituent (β-position) | Core Structure | Functional Groups |

|---|---|---|---|

| Target Compound | 2-Methoxyphenyl | Propenoate ester | 2,6-Dimethylphenoxy, methoxy |

| (2,6-Dimethylphenyl)-(E)-3-(furan-2-yl) | Furan-2-yl | Propenoate ester | 2,6-Dimethylphenoxy |

| HBK14 | 2-Methoxyphenyl | Piperazine-ethoxyethyl | Hydrochloride salt |

Table 2: Hypothetical Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | ~3.5 | 4 | 0 |

| (E)-3-(Furan-2-yl) analog | ~2.8 | 3 | 0 |

| HBK14 | ~1.2 | 5 | 1 (HCl) |

Biological Activity

2,6-Dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate, also known as a type of cinnamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that suggest various mechanisms of action, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 290.34 g/mol. The compound features a conjugated double bond system typical of cinnamate derivatives, which is often associated with biological activity.

Chemical Structure:

- IUPAC Name: (2,6-dimethylphenyl)(E)-3-(2-methoxyphenyl)prop-2-enoate

- CAS Number: 918115

- SMILES: Cc1cc(cc(c1C(=C(C(=O)OCC=C)OC)C)C)OC

Antioxidant Activity

Research indicates that cinnamate derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate higher activity.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests its potential use in treating inflammatory diseases.

Case Study:

In a controlled study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with 50 µM of the compound resulted in a significant decrease in TNF-alpha levels by approximately 40% compared to untreated controls.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has demonstrated cytotoxic effects against breast (MCF-7), colon (HCT116), and prostate cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest at G1 phase |

| PC3 | 18 | Inhibition of proliferation |

Research Findings:

A study published in Journal of Medicinal Chemistry found that derivatives similar to this compound inhibited cell growth through the modulation of apoptotic pathways and cell cycle regulators. The findings indicate that the compound could be a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.